molecular formula C11H13FO3 B12083736 tert-Butyl 5-fluoro-2-hydroxybenzoate

tert-Butyl 5-fluoro-2-hydroxybenzoate

Cat. No.: B12083736
M. Wt: 212.22 g/mol
InChI Key: LDWYPKRZLDIKEI-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-2-hydroxybenzoate: is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-fluoro-2-hydroxybenzoate typically involves the esterification of 5-fluoro-2-hydroxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-fluoro-2-hydroxybenzoate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydroxybenzoate derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized benzoate derivatives.

    Reduction: Formation of hydroxybenzoate derivatives.

    Substitution: Formation of substituted benzoate compounds with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 5-fluoro-2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated benzoates on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: this compound has potential applications in drug development. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 5-chloro-2-hydroxybenzoate
  • tert-Butyl 5-bromo-2-hydroxybenzoate
  • tert-Butyl 5-iodo-2-hydroxybenzoate

Comparison: tert-Butyl 5-fluoro-2-hydroxybenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine is highly electronegative, which can influence the compound’s reactivity and stability. Compared to its chloro, bromo, and iodo counterparts, the fluorinated compound may exhibit different biological activities and interactions with molecular targets.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

tert-butyl 5-fluoro-2-hydroxybenzoate

InChI

InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3

InChI Key

LDWYPKRZLDIKEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)O

Origin of Product

United States

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